Nuclear Receptor Selectivity Profile of GW-870086
GW-870086 demonstrates specific binding to the glucocorticoid receptor (GR) with a pIC50 of 8.2 ± 0.02 in a fluorescence displacement assay . This binding is selective, as the compound exhibits minimal activity (<5 pIC50) at other steroid hormone receptors, including estrogen (ER), progesterone (PR), mineralocorticoid (MR), and androgen (AR) receptors . This selectivity profile differentiates GW-870086 from some classical glucocorticoids, which may have off-target activity on related nuclear receptors, and is essential for its role as a dissociated GR agonist.
| Evidence Dimension | Binding Affinity (pIC50) and Nuclear Receptor Selectivity |
|---|---|
| Target Compound Data | GR pIC50 = 8.2 ± 0.02; <5 pIC50 at ER, PR, MR, AR |
| Comparator Or Baseline | Classical Glucocorticoids (e.g., Dexamethasone) |
| Quantified Difference | Selective binding to GR with minimal off-target activity at other steroid hormone receptors (<5 pIC50) |
| Conditions | Fluorescence displacement assay using isolated GR |
Why This Matters
High GR selectivity supports its use as a research tool for studying GR-mediated transrepression mechanisms with reduced interference from cross-reactivity at other nuclear receptors.
